molecular formula C13H12FN3O3 B4630698 3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B4630698
M. Wt: 277.25 g/mol
InChI Key: OQYCQMDYRQGUJG-UHFFFAOYSA-N
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Description

3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a compound with potential interest in various fields of chemistry and pharmacology. Its synthesis, molecular structure, and chemical properties have been explored in different studies.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions. For example, Puthran et al. (2019) described the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives, which follows a similar pathway to our compound of interest (Puthran et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For instance, Kettmann and Svetlik (2003) investigated the structure of a pyrazole-carboxamide derivative, providing insights into the molecular conformation and arrangement typical of such compounds (Kettmann & Svetlik, 2003).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions. Mary et al. (2015) explored the infrared spectrum, structural, and optical properties of a related compound, which can shed light on its reactive properties (Mary et al., 2015).

Physical Properties Analysis

The physical properties of such compounds are often characterized by their spectroscopic and structural features. Tamer et al. (2015) reported on the spectroscopic evaluations and nonlinear optical properties of a similar compound, which can be informative for understanding the physical properties of our compound of interest (Tamer et al., 2015).

Scientific Research Applications

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, like pyrazoles and their derivatives, are pivotal in medicinal chemistry for their diverse biological activities. Pyrazole carboxylic acids and their derivatives have been extensively studied for their antimicrobial, anticancer, anti-inflammatory, and antidepressant properties. Such compounds are synthesized using various strategies to explore their pharmacological potential, indicating the importance of heterocyclic chemistry in developing new therapeutic agents (Cetin, 2020).

Fluorinated Compounds in Environmental Science

Research on fluorinated compounds, including perfluorinated carboxylates (PFCAs), highlights their environmental persistence and bioaccumulation concerns. Such studies delve into the environmental behavior, partitioning, and potential impacts of fluorinated compounds on wildlife and ecosystems. This body of work emphasizes the need for understanding the environmental fate and regulation of substances that contain fluorine atoms, which might relate to the research on fluoro-substituted pyrazole carboxylic acids (Conder et al., 2008).

properties

IUPAC Name

3-[(3-fluoro-4-methylphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O3/c1-7-3-4-8(5-10(7)14)15-12(18)11-9(13(19)20)6-17(2)16-11/h3-6H,1-2H3,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYCQMDYRQGUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN(C=C2C(=O)O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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